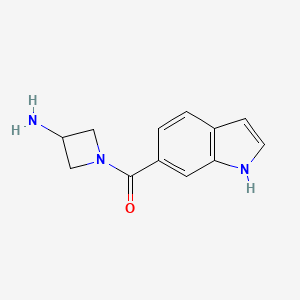

1-(1H-indole-6-carbonyl)azetidin-3-amine

CAS No.: 1492274-63-1

Cat. No.: VC3066692

Molecular Formula: C12H13N3O

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1492274-63-1 |

|---|---|

| Molecular Formula | C12H13N3O |

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | (3-aminoazetidin-1-yl)-(1H-indol-6-yl)methanone |

| Standard InChI | InChI=1S/C12H13N3O/c13-10-6-15(7-10)12(16)9-2-1-8-3-4-14-11(8)5-9/h1-5,10,14H,6-7,13H2 |

| Standard InChI Key | ZTILKPDNYHHZBI-UHFFFAOYSA-N |

| SMILES | C1C(CN1C(=O)C2=CC3=C(C=C2)C=CN3)N |

| Canonical SMILES | C1C(CN1C(=O)C2=CC3=C(C=C2)C=CN3)N |

Introduction

| Library | Focus Area | Potential Therapeutic Applications |

|---|---|---|

| CNS BBB Library | Central Nervous System | Neurological disorders, psychiatric conditions |

| Protein-Protein Interaction Library | PPI modulation | Cancer, inflammatory diseases |

| Aurora A-B Kinases Targeted Library | Kinase inhibition | Cell cycle regulation, cancer |

| Beyond the Flatland Library sp3 enriched | Diverse 3D structures | Multiple therapeutic areas |

These research applications highlight the potential significance of compounds with structural similarity to 1-(1H-indole-6-carbonyl)azetidin-3-amine in drug discovery efforts spanning multiple disease areas. The incorporation into "Beyond the Flatland Library sp3 enriched" is particularly noteworthy as it suggests recognition of the compound's three-dimensional character, an increasingly important consideration in modern drug discovery that seeks to move beyond flat aromatic structures toward more spatially complex molecules with potentially improved drug-like properties.

Comparison with Related Compounds

Several structurally related compounds identified in the search results provide valuable comparative insights for understanding 1-(1H-indole-6-carbonyl)azetidin-3-amine in a broader chemical context. These structural analogs help establish structure-property relationships that can inform predictions about the target compound's properties and potential activities.

Search result describes M759-3040 (1-(6-methoxy-1H-indole-2-carbonyl)-N-methyl-N-[(pyridin-3-yl)methyl]azetidin-3-amine), which shares the fundamental indole-carbonyl-azetidine framework but differs in several key aspects: the position of the indole attachment (2 versus 6), the presence of a methoxy substituent on the indole ring, and additional substitution on the azetidine nitrogen . This compound has a molecular weight of 350.42 g/mol and calculated properties including LogP of 2.031, suggesting moderate lipophilicity. The documented polar surface area of 46.091 Ų indicates potential for membrane permeability, including blood-brain barrier penetration.

Table 6.1: Comparison of 1-(1H-indole-6-carbonyl)azetidin-3-amine with Related Compounds

Search result describes 6-Amino-5-methoxy-1H-indole-2-carboxylic acid, which shares the indole core structure but features different substitution patterns and lacks the azetidine component . Despite these differences, the similar LogP values between this compound and M759-3040 suggest that structural modifications around the indole scaffold can be designed to maintain certain physicochemical properties while introducing different functional groups.

The structural variations among these compounds illustrate how modifications to the indole core and the nature of the substituents can affect physical properties and potentially biological activity. The presence of a primary amine in 1-(1H-indole-6-carbonyl)azetidin-3-amine, as opposed to the tertiary amine in M759-3040, suggests different hydrogen bonding capabilities, potentially different metabolic stability profiles, and variations in pharmacological interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume